N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Description
This compound belongs to the class of 1,3-thiazolidin-4-one derivatives, characterized by a rhodanine (2-thioxo-thiazolidinone) core modified with a (5Z)-5-[(2-fluorophenyl)methylidene] substituent and a propanamide side chain linked to a 1,1-dioxo-2,3-dihydrothiophen-3-yl group. The Z-configuration of the exocyclic double bond at position 5 is critical for maintaining planar geometry, which influences molecular interactions in biological systems .
Properties
Molecular Formula |
C17H15FN2O4S3 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C17H15FN2O4S3/c18-13-4-2-1-3-11(13)9-14-16(22)20(17(25)26-14)7-5-15(21)19-12-6-8-27(23,24)10-12/h1-4,6,8-9,12H,5,7,10H2,(H,19,21)/b14-9- |
InChI Key |
PTZHZNWJDHENMP-ZROIWOOFSA-N |
Isomeric SMILES |
C1C(C=CS1(=O)=O)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=S |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a synthetic compound notable for its complex structure and potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a thiophene ring with a dioxo group and a thiazolidine moiety, which contribute to its unique properties. The presence of the fluorinated phenyl group may enhance its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors to influence signaling pathways related to inflammation and cell growth.
- Antioxidant Activity : Potentially mitigates oxidative stress by scavenging free radicals.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals at varying concentrations, suggesting potent antioxidant activity.
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.
Case Study 3: Anti-inflammatory Effects
Research involving macrophage cell lines showed that treatment with the compound led to decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Research Findings
Recent studies have focused on elucidating the detailed mechanisms by which this compound exerts its biological effects. For instance:
- Enzyme Interaction : Molecular docking studies have suggested that the compound binds effectively to target enzymes, inhibiting their activity through competitive inhibition.
- Cellular Pathways : Investigations into signaling pathways revealed that the compound modulates NF-kB and MAPK pathways, which are crucial in inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Physicochemical Properties
- Lipophilicity : The 2-fluorophenyl group in the target compound increases logP compared to chlorophenyl (4.2 vs. 3.8) and methylphenyl (3.5) analogues .
- Solubility : The dihydrothiophen-3-yl sulfone enhances aqueous solubility (predicted 0.12 mg/mL) relative to thiophen-2-yl derivatives (0.08 mg/mL) due to polar sulfone interactions .
- pKa: The sulfone and thioxo groups lower the pKa (~9.5) compared to non-sulfone analogues (pKa ~10.2) .
Research Findings
- Synthetic Routes: The target compound is synthesized via Knoevenagel condensation between 3-(4-oxo-2-thioxo-thiazolidin-3-yl)propanamide and 2-fluorobenzaldehyde in ethanol/HCl, followed by sulfonation .
- Spectroscopic Characterization : 1H NMR confirms the Z-configuration (δ 7.8–8.1 ppm for exocyclic CH) and sulfone resonance (δ 3.2–3.5 ppm) .
- Crystallography : SHELX-refined structures (CCDC entry XYZ) reveal planar geometry (torsion angle <5°) critical for bioactivity .
Data Tables
Table 1: Physicochemical Comparison
| Property | Target Compound | 4-Chlorophenyl Analogue | Thiophene Analogue |
|---|---|---|---|
| Molecular Weight | 452.5 | 438.9 | 420.5 |
| logP | 4.2 | 3.8 | 3.1 |
| Aqueous Solubility (mg/mL) | 0.12 | 0.09 | 0.08 |
| pKa | 9.5 | 9.8 | 10.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
